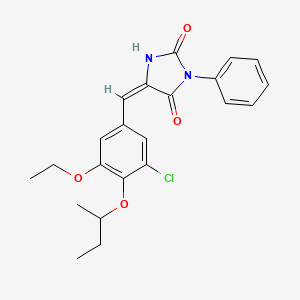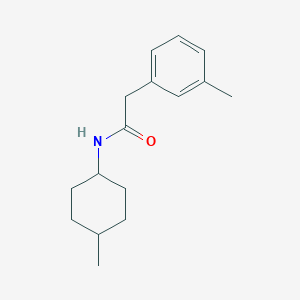
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BCIP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazolidinediones and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the hydrolysis of the phosphate group from the substrate by alkaline phosphatase, resulting in the formation of a blue precipitate. The blue color is due to the formation of an insoluble complex between this compound and the phosphate group. The reaction is specific to alkaline phosphatase and does not occur with other phosphatases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its high sensitivity and specificity. It allows for the detection of low levels of biological molecules with high accuracy. Additionally, this compound is easy to use and can be incorporated into a range of experimental protocols. However, there are some limitations to its use. This compound has a limited shelf life and can degrade over time, resulting in decreased sensitivity. Additionally, the blue color of the precipitate can interfere with subsequent experiments that require colorless samples.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in scientific research. One area of interest is the development of new substrates with improved sensitivity and specificity. Additionally, the use of this compound in combination with other chromogenic substrates could allow for the simultaneous detection of multiple biological molecules. Another area of interest is the development of new applications for this compound, such as in the detection of microRNAs or small molecules. Finally, the use of this compound in vivo could provide new insights into its physiological effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its use as a chromogenic substrate for alkaline phosphatase allows for the visualization and quantification of biological molecules, making it an essential tool in molecular biology research. This compound has a range of biochemical and physiological effects and has potential therapeutic applications. While there are some limitations to its use, there are several future directions for the development of new substrates and applications.
Synthesemethoden
The synthesis of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 3-phenyl-2,4-imidazolidinedione with 4-sec-butoxy-3-chloro-5-ethoxybenzaldehyde in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 220-225°C. The synthesis method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research as a chromogenic substrate for alkaline phosphatase. It is commonly used in enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry to detect the presence of specific proteins or antigens. This compound is also used in in situ hybridization to detect RNA transcripts in cells and tissues. Its use in these applications allows for the visualization and quantification of biological molecules, making it an essential tool in molecular biology research.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chloro-5-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-4-14(3)29-20-17(23)11-15(13-19(20)28-5-2)12-18-21(26)25(22(27)24-18)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,24,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBCWQLPQHVFI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5413976.png)
![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5413990.png)
![N'-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]sulfamide](/img/structure/B5413991.png)
![4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5413999.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5414026.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B5414030.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)

